Methyl phenidate D10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D |
InChI Key |
DUGOZIWVEXMGBE-CBLSNNQRSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Methylphenidate D10 As a Research Tool
Development and Validation of Mass Spectrometry-Based Quantification Techniques
Mass spectrometry has become an indispensable technique in analytical research, offering high sensitivity and selectivity. The development and validation of these methods are crucial for obtaining accurate and reproducible data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Research Sample Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.netresearchgate.net This method is widely used for the quantitative analysis of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in various biological samples, including plasma, urine, oral fluid, and whole blood. researchgate.netresearchgate.netoup.comnih.gov
In a typical LC-MS/MS workflow, the sample is first prepared to isolate the analytes of interest. oup.com This can involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.netoup.comresearchgate.net The extracted sample is then injected into the LC system, where the compounds are separated based on their physicochemical properties as they pass through a chromatographic column. researchgate.netnih.gov Following separation, the analytes are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules, and the precursor ions are selected in the first mass analyzer. These selected ions are then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. daneshyari.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the accurate quantification of analytes even at very low concentrations. oup.comdaneshyari.com For instance, a validated LC-MS/MS method for oral fluid analysis reported a limit of detection (LOD) of 0.1 ng/mL for MPH and 0.2 ng/mL for RA. nih.govdaneshyari.com
The use of deuterated internal standards, such as Methylphenidate-D10 and Ritalinic Acid-D10, is a cornerstone of quantitative LC-MS/MS analysis. oup.comnih.govresearchgate.net These isotopically labeled compounds have nearly identical chemical and physical properties to their non-labeled counterparts, but with a different mass. oup.com By adding a known amount of the deuterated standard to the sample before processing, any variations in extraction efficiency or instrument response can be corrected for, leading to highly accurate and precise quantification. nih.govdaneshyari.com
Several studies have detailed the validation of LC-MS/MS methods for methylphenidate and ritalinic acid. These validation studies typically assess parameters such as linearity, accuracy, precision, selectivity, and matrix effects to ensure the method is reliable for its intended purpose. oup.comoup.com For example, a method for whole blood analysis demonstrated linearity in the range of 0.5 to 500 ng/g for the enantiomers of both analytes, with coefficients of variation of 15% or less and an accuracy of 89% to 94%. oup.comoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Ion Chemical Ionization (NICI)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of methylphenidate. When coupled with negative ion chemical ionization (NICI), it offers exceptional sensitivity for electrophilic compounds. nih.govgcms.cz NICI is a soft ionization technique that results in less fragmentation and often produces a strong molecular or pseudo-molecular ion, which enhances selectivity and sensitivity. gcms.cz
For the analysis of methylphenidate by GC-NICI-MS, derivatization is often required to introduce an electrophoric group to the molecule, making it more amenable to this ionization technique. nih.govresearchgate.net One study described a novel derivatization procedure using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, which allowed for the quantification of methylphenidate down to 0.006 pg/mL in plasma. nih.gov Another method utilized a heptafluorobutyrate derivative for sensitive detection. capes.gov.br
The use of a stable isotope-labeled internal standard is crucial in GC-NICI-MS for accurate quantification. nih.govresearchgate.net The internal standard, which is added to the plasma sample before extraction and derivatization, co-elutes with the analyte and is detected by the mass spectrometer. researchgate.net This allows for the correction of any variability during sample preparation and analysis. nih.gov
Validation of GC-NICI-MS methods involves assessing parameters like selectivity, linearity, accuracy, precision, and stability. nih.gov These methods have been successfully applied to pharmacokinetic studies of methylphenidate. nih.gov
Role of Methylphenidate-D10 as an Internal Standard in Quantitative Research Assays
Methylphenidate-D10 is a deuterated analog of methylphenidate, meaning that ten of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative assays of methylphenidate and its metabolites. oup.comnih.govresearchgate.netunil.ch
The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. nih.gov A known quantity of Methylphenidate-D10 is added to the biological sample at the beginning of the analytical process. oup.com Because Methylphenidate-D10 is chemically identical to the non-deuterated (endogenous) methylphenidate, it experiences the same extraction losses, ionization suppression or enhancement, and chromatographic behavior as the analyte of interest. nih.govdaneshyari.com
However, due to the mass difference between deuterium and hydrogen, Methylphenidate-D10 can be distinguished from the endogenous compound by the mass spectrometer. oup.com By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a precise and accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample preparation or instrument response. nih.govdaneshyari.com
The use of Methylphenidate-D10 as an internal standard has been reported in numerous validated analytical methods, including LC-MS/MS and GC-MS, for the analysis of methylphenidate in various matrices such as whole blood, plasma, oral fluid, and urine. researchgate.netoup.comnih.govresearchgate.net Similarly, (±)-threo-Ritalinic acid-D10 is used as an internal standard for the quantification of ritalinic acid. nih.govresearchgate.netcerilliant.com
Chromatographic Separation Techniques for Deuterated Methylphenidate and its Metabolites in Research Studies
Chromatographic separation is a critical step in the analysis of methylphenidate and its metabolites, especially when dealing with complex biological samples and the need to resolve different isomers.
Chiral Separation Methodologies for Enantiomeric Analysis (d- and l-threo isomers)
Methylphenidate has two chiral centers, resulting in four stereoisomers. The threo pair of enantiomers, d-threo-methylphenidate and l-threo-methylphenidate, are of particular interest as the d-enantiomer is the more pharmacologically active form. researchgate.netresearchgate.net Therefore, analytical methods that can separate and individually quantify these enantiomers are crucial for pharmacokinetic and pharmacodynamic research. researchgate.netusask.ca
Chiral chromatography is the primary technique used for the enantiomeric separation of methylphenidate. This can be achieved using chiral stationary phases (CSPs) in either liquid chromatography (LC) or supercritical fluid chromatography (SFC). researchgate.netnih.gov
Several chiral LC methods have been developed. One approach utilizes a chiral column, such as an Astec Chirobiotic V2 column, with an isocratic mobile phase to separate the d- and l-threo isomers of methylphenidate. researchgate.net Another method involves using a chiral mobile phase additive. usask.ca
Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations. nih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of speed and efficiency. A validated SFC-MS/MS method has been developed for the simultaneous separation and quantification of the enantiomers of methylphenidate, ethylphenidate, and ritalinic acid in blood. nih.gov
The table below summarizes some of the validated chiral separation methods for methylphenidate:
| Technique | Column | Mobile Phase | Application | Reference |
| LC-MS/MS | Astec Chirobiotic V2 | Isocratic methanol (B129727) with ammonium (B1175870) acetate (B1210297) and trifluoroacetic acid | Rat plasma | researchgate.net |
| LC-MS/MS | Not specified | Not specified | Human whole blood | oup.comoup.com |
| SFC-MS/MS | Not specified | Not specified | Postmortem blood | nih.gov |
Optimization of Chromatographic Parameters for Complex Research Matrices
Optimizing chromatographic parameters is essential for achieving good separation, peak shape, and sensitivity, especially when analyzing analytes in complex biological matrices like blood, plasma, and urine. mdpi.com These matrices contain numerous endogenous components that can interfere with the analysis. nih.gov
Key chromatographic parameters that are typically optimized include:
Column: The choice of stationary phase (e.g., C18, C8) and column dimensions is critical for achieving the desired separation. nih.govscirp.org
Mobile Phase: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile, methanol), aqueous component, pH, and any additives (e.g., formic acid, ammonium formate), significantly influences the retention and separation of analytes. mdpi.com Gradient elution, where the mobile phase composition is changed during the run, is often used to separate compounds with a wide range of polarities. researchgate.netresearchgate.net
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. mdpi.com
Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process.
Multivariate optimization techniques, such as the Box-Behnken design, can be employed to systematically evaluate the effects of multiple chromatographic parameters and their interactions to find the optimal conditions with a minimal number of experiments. mdpi.com The goal of optimization is to achieve baseline separation of the analytes from each other and from matrix interferences, with symmetrical and sharp peaks, within a reasonable analysis time. scirp.orgresearchgate.net
The following table provides examples of optimized chromatographic conditions from various studies:
| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Reference |
| Methylphenidate HCl and impurities | Tablets | HSSD Waters Symmetry C18 | Methanol:Acetonitrile:Buffer (50:20:30 v/v/v), pH 4.0 | UV | |
| Methylphenidate and Ritalinic Acid | Monkey Plasma | Polymeric reversed-phase | Reversed-phase HPLC | ESI-MS | nih.gov |
| Methylphenidate and Ritalinic Acid | Oral Fluid | Not specified | Gradient with dynamic MRM | Triple Quadrupole MS | nih.govdaneshyari.com |
Methodological Validation Parameters in Analytical Research
Selectivity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In bioanalytical settings, these components can include endogenous substances from the biological matrix, metabolites, and other co-administered drugs. A lack of selectivity can lead to significant interference, resulting in inaccurate quantification.
Research employing methylphenidate-d10 as an internal standard in conjunction with LC-MS/MS demonstrates high selectivity. For instance, in a method developed for the quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in oral fluid, selectivity was found to be specific for the analytes of interest. nih.govresearchgate.netdaneshyari.comresearchgate.net The use of Multiple Reaction Monitoring (MRM) in mass spectrometry allows for the detection of specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. This technique effectively filters out signals from interfering compounds, ensuring that the measured response is exclusively from the target analyte. nih.gov Studies have confirmed that no significant interferences or carryover were observed in methods utilizing deuterated internal standards for methylphenidate analysis. researchgate.net
Sensitivity
The sensitivity of an analytical method describes its ability to detect and quantify low concentrations of an analyte in a sample. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
Methods using deuterated internal standards like methylphenidate-d10 or ritalinic acid-d10 have consistently achieved low detection and quantification limits, making them suitable for therapeutic monitoring and forensic analysis where concentrations can be very low. For example, a method for analyzing MPH and RA in oral fluid reported an LOD and LOQ for MPH of 0.1 ng/mL and 0.5 ng/mL, respectively. nih.govresearchgate.netdaneshyari.comresearchgate.net Another chiral LC-MS/MS method for whole blood analysis established an LOQ of 0.5 ng/g for all enantiomers of methylphenidate and ritalinic acid. oup.comresearchgate.net
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Methylphenidate (MPH) | Oral Fluid | 0.1 ng/mL | 0.5 ng/mL | nih.govresearchgate.netresearchgate.net |
| Ritalinic Acid (RA) | Oral Fluid | 0.2 ng/mL | 0.5 ng/mL | nih.govresearchgate.netresearchgate.net |
| MPH Enantiomers | Whole Blood | Not Reported | 0.5 ng/g | oup.comresearchgate.net |
| RA Enantiomers | Whole Blood | Not Reported | 0.5 ng/g | oup.comresearchgate.net |
| Methylphenidate | Urine | 0.01 mg/L | Not Reported | researchgate.net |
Accuracy
Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. In bioanalytical method validation, it is often expressed as the percentage of the nominal concentration (% bias) or as a percentage of recovery. The use of a stable isotope-labeled internal standard like methylphenidate-d10 is crucial for achieving high accuracy. It effectively compensates for the loss of analyte during sample extraction and processing, as well as for variations in instrument response.
Studies have consistently reported excellent accuracy for methods validated with deuterated methylphenidate standards. For example, a chiral method for whole blood analysis reported accuracy between 89% and 94%. oup.comresearchgate.net In another study analyzing blood and oral fluid, the accuracy was within 90–110% for control samples. nih.gov Other research has shown accuracy to be within ±8.7% to ±11.0%. researchgate.net
| Matrix | Reported Accuracy | Reference |
|---|---|---|
| Whole Blood | 89% to 94% | oup.comresearchgate.net |
| Blood and Oral Fluid | Within 90-110% | nih.gov |
| Oral Fluid | Bias no greater than ±12% | nih.govresearchgate.net |
| Oral Fluid | Bias within ±11.0% | researchgate.net |
| Urine | Within ±15% | researchgate.net |
Precision
Precision is the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses variability within the same day, and inter-day precision (intermediate precision), which assesses variability across different days.
The use of methylphenidate-d10 as an internal standard significantly improves precision by correcting for random variations in the analytical process. Research demonstrates that methods employing this standard achieve high levels of precision. One study reported intra- and inter-day imprecision values of no more than ±12%. nih.govresearchgate.netdaneshyari.com An enantioselective method found that for concentrations above the LOQ, intra-run and total CVs were less than 10% for MPH and less than 15% for RA. oup.comresearchgate.net
| Matrix | Precision Measurement (%CV) | Reference |
|---|---|---|
| Oral Fluid | Intra- and inter-day imprecision ≤ 12% | nih.govresearchgate.net |
| Oral Fluid | Between-run precision ≤ 12.2% | researchgate.net |
| Whole Blood (Above LOQ) | Intra-run and total CVs < 10% (MPH) and < 15% (RA) | oup.comresearchgate.net |
| Whole Blood (At LOQ) | Intra-run and total CVs < 15% (MPH) and < 20% (RA) | oup.comresearchgate.net |
| Blood and Oral Fluid | Between-day CV ≤ 10% (MPH) and ≤ 15% (RA) | nih.gov |
| Urine | Intra- and inter-assay precision < 6% | researchgate.net |
Matrix Effects
Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. nih.gov This phenomenon, which can cause either ion suppression or enhancement, is a significant challenge in LC-MS/MS bioanalysis and can severely compromise accuracy and sensitivity. nih.gov
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. Because methylphenidate-d10 is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized. Research has shown that the use of deuterated internal standards effectively minimizes matrix effects in the analysis of methylphenidate and its metabolites. nih.govresearchgate.netdaneshyari.comresearchgate.net In one study, the matrix effect range was quantified and found to be between 90.6% and 101.3%, indicating that the internal standard provided excellent compensation. researchgate.net
Mechanistic Pharmacological Investigations Utilizing Deuterated Methylphenidate
In Vitro Receptor and Transporter Binding Kinetics in Research Models
The affinity of methylphenidate for monoamine transporters is a primary determinant of its pharmacological profile. In vitro studies using radioligand binding assays in animal and human cell models have quantified its inhibitory potency at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. The d-threo-enantiomer of methylphenidate is understood to be the more pharmacologically active component. tdl.org
Dopamine Transporter (DAT) Inhibition Studies
Methylphenidate acts as a potent inhibitor of the dopamine transporter (DAT), binding to it and blocking the reuptake of dopamine from the synaptic cleft. tiaft.orgvulcanchem.comsoft-tox.org This action increases the extracellular concentration and duration of dopamine signaling. Studies in animal models and human cell lines have consistently demonstrated high-affinity binding to DAT. The d-enantiomer of methylphenidate shows a significantly higher affinity for DAT compared to the l-enantiomer. For instance, in an in vitro study on rat brain membranes, the IC50 value for d-MPH at DAT was 33 nM, whereas for l-MPH it was 540 nM. Research using cryo-electron microscopy has provided detailed structures of the human dopamine transporter in complex with methylphenidate, illuminating the specific binding poses and conformational states that underpin its inhibitory action. The kinetics of this binding, particularly a slower dissociation rate from the transporter, has been correlated with a more sustained psychostimulant effect in vivo.
Table 1: In Vitro Inhibition of Dopamine Transporter (DAT) by Methylphenidate Enantiomers
| Compound | Transporter | Species | Measurement | Value (nM) | Citation |
|---|---|---|---|---|---|
| d-Methylphenidate | DAT | Rat | IC50 | 33 | |
| l-Methylphenidate (B1246959) | DAT | Rat | IC50 | 540 | |
| dl-Methylphenidate | DAT | Human/Canine | IC50 | 34 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Norepinephrine Transporter (NET) Inhibition Studies
Table 2: In Vitro Inhibition of Norepinephrine Transporter (NET) by Methylphenidate Enantiomers
| Compound | Transporter | Species | Measurement | Value (nM) | Citation |
|---|---|---|---|---|---|
| d-Methylphenidate | NET | Rat | IC50 | 244 | |
| l-Methylphenidate | NET | Rat | IC50 | 5100 | |
| dl-Methylphenidate | NET | Human/Canine | IC50 | 339 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. ED50: Effective dose for 50% occupancy.
Serotonergic System Interactions (e.g., 5-HT1A, 5-HT2B Receptors)
Methylphenidate's interaction with the serotonergic system is significantly weaker and considered clinically insignificant at therapeutic concentrations. Studies show it has a very low affinity for the serotonin transporter (SERT), with IC50 values often being over 10,000 nM, which is thousands of times higher than its affinity for DAT and NET. tiaft.org In contrast to amphetamine, methylphenidate does not appear to increase extracellular serotonin levels. However, some research has shown that methylphenidate can bind directly to certain serotonin receptors, specifically the 5-HT1A and 5-HT2B subtypes, although with much lower affinity than for catecholamine transporters. tiaft.org One study confirmed binding of d-threo-methylphenidate to the 5-HT1A receptor. tiaft.org
Table 3: In Vitro Binding Affinity of Methylphenidate at Serotonin Sites
| Compound | Target | Measurement | Value (nM) | Citation |
|---|---|---|---|---|
| d-Methylphenidate | SERT | IC50 | >50,000 | |
| d-Methylphenidate | 5-HT1A Receptor | Ki | 3400 | tiaft.org |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Molecular Mechanisms of Action in Pre-clinical Systems
Beyond simple transporter blockade, the molecular actions of methylphenidate involve complex modulations of neurotransmitter dynamics and interactions with other receptor systems that influence neuronal signaling.
Modulatory Effects on Neurotransmitter Reuptake
The primary molecular mechanism of methylphenidate is the inhibition of neurotransmitter reuptake. soft-tox.org By binding to and blocking DAT and NET, it halts the reabsorption of dopamine and norepinephrine from the synapse back into the presynaptic neuron. tiaft.org This blockade leads to an accumulation of these catecholamines in the synaptic cleft, which enhances and prolongs their signaling effects on postsynaptic neurons. tiaft.orgvulcanchem.com This amplification of basal dopamine and norepinephrine activity in brain regions like the prefrontal cortex and striatum is believed to be central to its pharmacological effects. vulcanchem.com Unlike amphetamine, methylphenidate's primary action is as a reuptake inhibitor, and it does not significantly promote the release of dopamine from synaptic vesicles.
Interaction with Sigma-1 Receptors and NMDA-Receptor Mediated Signaling in Cellular/Tissue Models
Recent research has uncovered a novel mechanism of action for methylphenidate involving the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. Studies in rat medial prefrontal cortex have shown that methylphenidate can facilitate N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission. This effect is not dependent on its action at catecholamine transporters but is instead blocked by sigma-1 receptor antagonists.
Comparative Pharmacological Profiles of Deuterated vs. Non-Deuterated Isomers (if isotope effects are investigated)
Direct comparative studies on the pharmacological profile of Methylphenidate-d10 versus non-deuterated methylphenidate, particularly regarding kinetic isotope effects on transporter binding and functional activity, are not extensively available in the current body of scientific literature. The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. unam.mxlibretexts.org A significant KIE could, in theory, alter the binding affinity or the rate of enzymatic metabolism of a drug, potentially leading to a different pharmacological profile. However, the absence of a KIE is also possible, suggesting that the bond cleavage involving the deuterated position is not the rate-limiting step of the interaction. nih.gov
While specific data for Methylphenidate-d10 is lacking, the pharmacological profile of the non-deuterated isomers of methylphenidate is well-characterized. The d-threo-isomer of methylphenidate exhibits a significantly higher affinity for both the dopamine and norepinephrine transporters compared to the l-threo-isomer. nih.govpharmgkb.orgresearchgate.net
Detailed Research Findings
Research on the non-deuterated isomers has established their binding affinities (IC50 values) for the key monoamine transporters. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological function, such as transporter binding. A lower IC50 value indicates a higher binding affinity.
Studies have shown that d-threo-methylphenidate is a potent inhibitor of both DAT and NET. In contrast, l-threo-methylphenidate has a much lower affinity for these transporters. nih.govpharmgkb.org This stereoselectivity is a crucial aspect of methylphenidate's pharmacology and is the basis for the development of single-enantiomer formulations.
The following interactive data table summarizes the in vitro binding affinities of the non-deuterated d-threo and l-threo isomers of methylphenidate at the human dopamine and norepinephrine transporters from a study on rat brain membranes. pharmgkb.org
Another study using human and canine kidney cells reported the IC50 values for racemic methylphenidate. mdpi.com
These findings underscore the primary role of the d-threo-isomer in the therapeutic effects of methylphenidate through its potent interaction with dopamine and norepinephrine transporters. The investigation into potential isotope effects of Methylphenidate-d10 would require dedicated comparative pharmacological studies to determine if deuteration alters these well-established binding affinities.
Metabolic and Pharmacokinetic Research with Deuterated Methylphenidate
In Vitro Metabolic Pathway Elucidation
In vitro studies using deuterated methylphenidate are instrumental in identifying and characterizing the metabolic pathways of the drug. These studies typically involve incubating Methylphenidate-d10 with liver microsomes or specific cell systems that contain the enzymes responsible for drug metabolism.
Carboxylesterase 1 (CES1)-Mediated Hydrolysis to Ritalinic Acid in Liver Microsomes or Cell Systems
The primary metabolic pathway for methylphenidate is hydrolysis, a reaction predominantly catalyzed by the enzyme Carboxylesterase 1 (CES1), which is highly expressed in the liver. pharmgkb.orgnih.gov This enzymatic process converts methylphenidate into its main, inactive metabolite, ritalinic acid. pharmgkb.orgnih.govbiorxiv.org The use of Methylphenidate-d10 allows for the precise tracking of this conversion to Ritalinic Acid-d10.
Studies have shown that this hydrolysis is stereoselective, with a preference for the l-threo-enantiomer of methylphenidate over the pharmacologically more active d-threo-enantiomer. nih.govki.se In fact, the catalytic activity of CES1 is reported to be 6 to 7 times greater for l-methylphenidate (B1246959) than for d-methylphenidate. ki.seresearchgate.net This selective metabolism explains the higher plasma concentrations of d-methylphenidate observed after administration of the racemic mixture. pharmgkb.org
Investigation of Other Metabolic Transformations (e.g., Microsomal Oxidation, Aromatic Hydroxylation)
While CES1-mediated hydrolysis is the main metabolic route, other transformations of methylphenidate can occur. pharmgkb.org These include microsomal oxidation and aromatic hydroxylation, which lead to the formation of minor metabolites. pharmgkb.orgresearchgate.net For instance, p-hydroxymethylphenidate is a product of aromatic hydroxylation. pharmgkb.org The use of deuterated methylphenidate helps in the identification and quantification of these minor metabolic pathways, providing a more complete picture of the drug's biotransformation. In vitro studies with human liver microsomes have been used to investigate these alternative metabolic routes. researchgate.net
pH-Dependent Stability and Spontaneous Hydrolysis in Research Media
Research has revealed that methylphenidate can undergo spontaneous, non-enzymatic hydrolysis in aqueous solutions, and this process is dependent on the pH of the medium. biorxiv.orgnih.govdoi.org Studies have demonstrated that a significant percentage of methylphenidate can be hydrolyzed in the absence of metabolizing enzymes, particularly under certain pH conditions. nih.govnih.gov This pH-dependent instability is a critical factor to consider in in vitro experimental design, as it can influence the interpretation of metabolic data. The use of deuterated standards like Methylphenidate-d10 allows for accurate quantification of the parent compound and its hydrolytic product, helping to distinguish between enzymatic and spontaneous degradation. biorxiv.org
Table 1: In Vitro Metabolic Pathways of Methylphenidate
| Metabolic Pathway | Enzyme/Condition | Primary Metabolite | Significance |
|---|---|---|---|
| Hydrolysis | Carboxylesterase 1 (CES1) | Ritalinic Acid | Major route of elimination, inactivates the drug. pharmgkb.orgwikipedia.org |
| Microsomal Oxidation | Cytochrome P450 enzymes | Oxo-methylphenidate | Minor metabolic pathway. pharmgkb.org |
| Aromatic Hydroxylation | Cytochrome P450 enzymes | p-Hydroxymethylphenidate | Minor metabolic pathway. pharmgkb.org |
Pre-clinical Pharmacokinetic Modeling and Studies in Animal Models
Animal models are essential for understanding the pharmacokinetic properties of drugs before human trials. The use of deuterated methylphenidate in these studies provides valuable data on the drug's absorption, distribution, and elimination.
Assessment of Absorption, Distribution, and Elimination Kinetics
Pharmacokinetic studies in animal models, such as rats and monkeys, have been conducted to characterize the absorption, distribution, and elimination of methylphenidate. nih.govresearchgate.netresearchgate.net Following oral administration, methylphenidate is well-absorbed from the gastrointestinal tract. nih.gov However, it undergoes significant first-pass metabolism, primarily in the liver, which contributes to its low oral bioavailability. researchgate.netki.se The use of Methylphenidate-d10 as an internal standard in these studies allows for precise quantification of the parent drug and its metabolites in plasma and other tissues, which is crucial for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2). mdpi.comresearchgate.net
Application of Stable Isotope Tracers for Bioavailability and Clearance Studies in Animals
Stable isotope tracers, such as Methylphenidate-d10, are invaluable tools for conducting bioavailability and clearance studies in animals. nih.govinsidescientific.com By administering a known dose of the deuterated compound and measuring its concentration, along with its metabolites, in biological fluids over time, researchers can accurately determine the fraction of the drug that reaches systemic circulation (bioavailability) and the rate at which it is removed from the body (clearance). nih.govworldscientific.com These studies have been performed in various animal models, including rats and monkeys, to provide essential data for interspecies scaling and for predicting human pharmacokinetics. plos.orgnih.govresearchgate.net
Table 2: Key Pharmacokinetic Parameters of Methylphenidate in Animal Models
| Parameter | Animal Model | Finding | Reference |
|---|---|---|---|
| Bioavailability | Rat | Approximately 19% | researchgate.net |
| Bioavailability | Monkey | Approximately 22% | researchgate.net |
| Peak Plasma Concentration (Cmax) | Rat | Dose-dependent | nih.gov |
Advanced Research Applications of Deuterated Methylphenidate Beyond Standard Quantification
Use as a Stable Isotope Tracer in Dynamic In Vivo Research Models
The primary advantage of using a deuterated compound like Methylphenidate-d10 lies in its ability to act as a stable isotope tracer. Since the deuterium-labeled and unlabeled compounds are chemically identical but mass-distinguishable, they can be administered simultaneously to track metabolic processes in real-time without interfering with normal physiological functions.
Exploration of Metabolic Fluxes and Pathways (Analogous to Protein Turnover Studies)
Metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions, can be significantly enhanced by the use of stable isotope tracers. nih.gov In a manner analogous to how stable isotopes are used to study protein turnover, Methylphenidate-d10 can be employed to investigate the dynamic flow of methylphenidate and its metabolites through various biochemical pathways.
When a known amount of Methylphenidate-d10 is introduced into a biological system, its conversion to deuterated metabolites, such as d10-Ritalinic acid, can be precisely measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). cerilliant.comsigmaaldrich.comsigmaaldrich.com This allows researchers to determine the rate of metabolic conversion and identify the primary enzymes involved, such as carboxylesterase 1 (CES1), which is known to be the main enzyme responsible for the de-esterification of methylphenidate to its inactive metabolite, ritalinic acid. nih.govpharmgkb.org
By comparing the flux of the deuterated and non-deuterated forms, researchers can gain a more comprehensive understanding of the pharmacokinetics of methylphenidate, including its absorption, distribution, metabolism, and excretion. plos.org This approach can also reveal potential metabolic shunting or alternative pathways that might not be apparent from steady-state concentration measurements alone. Recent research has even explored the use of peptide labeling in conjunction with 13C metabolic flux analysis to trace metabolic pathways in microbial communities, a concept that could be adapted for studying drug metabolism. plos.org
| Parameter | Description | Relevance to Methylphenidate-d10 |
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Quantifies the rate of conversion of Methylphenidate-d10 to its metabolites. |
| Stable Isotope Tracer | A non-radioactive isotope used to trace the path of a substance through a system. | Methylphenidate-d10 acts as a tracer for methylphenidate metabolism. |
| LC-MS | Liquid Chromatography-Mass Spectrometry. | A key analytical technique for distinguishing and quantifying deuterated and non-deuterated compounds. |
Application in Imaging Ligand Development for Pre-clinical Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of biochemical processes in the brain. snmjournals.org The development of suitable radioligands is crucial for PET studies. While [11C]methylphenidate has been successfully used as a PET ligand to study the dopamine (B1211576) transporter (DAT), the short half-life of carbon-11 (B1219553) (approximately 20 minutes) limits the duration of these studies. nih.govnih.gov
Deuteration can play a role in the development of improved PET ligands. While no successful 18F-labeled methylphenidate derivative has been developed, the principles of using deuteration to enhance ligand properties are well-established. nih.gov For instance, deuteration can sometimes improve the in vivo stability of a radioligand by slowing its metabolism, which can lead to increased brain uptake and a better signal-to-noise ratio in PET images. acs.org This has been demonstrated with other PET radioligands, such as a deuterated version of a VMAT2 ligand, which showed improved stability and brain uptake compared to its non-deuterated counterpart. acs.org
The insights gained from metabolic flux studies using Methylphenidate-d10 could inform the strategic placement of deuterium (B1214612) atoms in future PET ligand candidates to optimize their pharmacokinetic properties for brain imaging. researchgate.net
Mechanistic Studies of Drug-Drug or Drug-Environment Interactions in Research Settings
Understanding how methylphenidate interacts with other drugs or environmental factors is critical for predicting its effects in complex biological systems. Methylphenidate is known to have interactions with various medications, including antidepressants, anticonvulsants, and antihypertensives. nih.govmayoclinic.orggoodrx.comdrugs.comnih.gov
Methylphenidate-d10 can be a valuable tool in these mechanistic studies. By co-administering Methylphenidate-d10 with another drug, researchers can precisely track how the metabolism of methylphenidate is altered. For example, if a co-administered drug inhibits the CES1 enzyme, a decrease in the formation of d10-Ritalinic acid and a corresponding increase in the plasma concentration of Methylphenidate-d10 would be observed. nih.gov This provides direct evidence of a pharmacokinetic interaction.
This approach allows for a cleaner interpretation of interaction data, as the deuterated and non-deuterated compounds can be distinguished, eliminating the need for separate control groups and reducing inter-individual variability. Such studies can elucidate the specific enzymes and transporters involved in drug interactions, providing a more complete picture than what can be obtained from in vitro experiments alone.
Development of Novel Experimental Models for Neurochemical Research
The use of deuterated compounds like Methylphenidate-d10 can facilitate the development of more sophisticated experimental models for studying neurochemical processes. For instance, in animal models, researchers can investigate the impact of genetic variations in drug-metabolizing enzymes on methylphenidate pharmacokinetics.
Recent studies have utilized Drosophila as a model organism to investigate the effects of methylphenidate at the single-cell level, identifying distinct transcriptional changes in response to the drug. news-medical.net Incorporating Methylphenidate-d10 into such models could allow for a more precise correlation between drug exposure in specific cell types and the observed genetic and behavioral responses.
Furthermore, understanding the chronic effects of methylphenidate on neuronal plasticity and viability is an active area of research. etsu.edu By using Methylphenidate-d10 in long-term studies, researchers can accurately assess how chronic exposure affects metabolic pathways and whether metabolic adaptation occurs over time.
Application in Forensic and Biological Research for Mechanistic Understanding of Drug Fate
In forensic toxicology, determining the presence and concentration of drugs and their metabolites is crucial. oup.com Methylphenidate-d10 and its deuterated metabolite, d10-Ritalinic acid, serve as ideal internal standards for the quantification of methylphenidate and ritalinic acid in biological samples. cerilliant.comsigmaaldrich.comsigmaaldrich.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. oup.commdpi.com
Future Directions and Emerging Research Avenues for Deuterated Methylphenidate Analogs
Design and Synthesis of Next-Generation Deuterated Probes
The design and synthesis of next-generation deuterated methylphenidate analogs are centered on leveraging the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, leading to a more stable molecule with potentially improved pharmacokinetic properties. This "metabolic switching" can reduce the formation of unwanted metabolites and prolong the drug's half-life, which could translate to more consistent therapeutic effects. researchgate.net
Recent synthetic strategies have focused on achieving high levels of deuterium incorporation at specific sites within the methylphenidate scaffold with minimal isotopic impurities. researchgate.net This precision is crucial, as the location of deuteration can have a significant impact on the drug's biological activity and metabolic profile. For instance, deuteration of the piperidine (B6355638) ring has been shown to reduce enzymatic ring attrition, leading to an increase in the generation of the active metabolite in some prodrugs. researchgate.net The synthesis of various deuterated isotopologues of erythro-methylphenidate has been demonstrated, showcasing the feasibility of creating a diverse library of these compounds for further investigation. researchgate.net
The synthesis of deuterated methylphenidate and its primary metabolites, such as ritalinic acid and p-hydroxyritalinic acid, with deuterium incorporated into the piperidine ring has been described for use as internal standards in mass fragmentographic assays. iaea.org These methods provide a foundation for producing a range of deuterated analogs for research purposes. The flexibility of certain synthetic routes, such as those developed by Winkler and colleagues, allows for modifications to the aryl, amine, and ester portions of the methylphenidate molecule, facilitating the creation of a wide variety of novel analogs. google.com This adaptability is key to exploring the full potential of deuteration in optimizing the therapeutic profile of methylphenidate.
Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping
The integration of deuterated methylphenidate analogs with advanced imaging techniques offers an unprecedented opportunity to visualize and quantify drug distribution and metabolism in living systems with high spatial and temporal resolution. Techniques such as Deuterium Metabolic Imaging (DMI) and Raman microscopy are at the forefront of this research. nih.govmdpi.com
DMI, a magnetic resonance imaging (MRI) based method, tracks the fate of deuterated molecules in the body. mdpi.com By administering a deuterated methylphenidate analog, researchers can non-invasively map its uptake and conversion into various metabolites in different tissues and organs, including the brain. mdpi.comaacrjournals.org This technique provides valuable insights into the spatial biochemistry of living tissues and can be used to assess how diseases or therapeutic interventions affect drug metabolism. aacrjournals.org The low natural abundance of deuterium provides a high-contrast signal against the biological background, enabling sensitive detection. mdpi.com
Raman microscopy, including techniques like Coherent Raman Scattering (CRS) microscopy, offers another powerful, label-free approach to image drug distribution at the subcellular level. nih.gov While direct imaging of drugs can be challenging due to low concentrations and spectral overlap with endogenous biomolecules, the use of deuterated compounds can overcome these limitations. The carbon-deuterium (C-D) bond has a unique vibrational signature in a region of the Raman spectrum that is relatively free from interference from biological molecules, allowing for clear visualization and quantification of the deuterated drug. nih.gov This has been successfully used to reveal drug-induced metabolic responses and determine drug sensitivity in various cell types. nih.gov The high imaging speed of CRS enables the longitudinal tracking of drug uptake and distribution in living cells and tissues. nih.gov
The combination of these advanced imaging modalities with deuterated methylphenidate analogs will enable researchers to create detailed spatiotemporal maps of the drug's metabolic journey, from its initial uptake to its final clearance. This information is critical for understanding its mechanism of action and for developing safer and more effective therapeutic strategies.
High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-throughput screening (HTS) methodologies are essential for the rapid evaluation of large libraries of chemical compounds. The incorporation of deuterated standards in these assays significantly enhances their accuracy, precision, and reliability, particularly in the context of drug metabolism and pharmacokinetic studies. Deuterated analogs of methylphenidate and its metabolites serve as ideal internal standards in mass spectrometry-based analytical methods. researchgate.net
In techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS), deuterated internal standards are used for isotope dilution quantification. researchgate.netacs.org Because these standards have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute and experience similar ionization effects in the mass spectrometer. This allows for precise correction of any variations in sample preparation and analysis, leading to more accurate quantification of the target analyte. acs.org
Several HTS methods have been developed for the surveillance of drugs of abuse, including methylphenidate, that utilize deuterated internal standards. acs.orgjove.comresearchgate.net For example, multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) allows for the serial injection of multiple samples in a single run, dramatically increasing throughput. acs.orgjove.com In these methods, a mixture of deuterated internal standards is often used to simultaneously quantify a panel of different drugs and their metabolites. jove.com The use of deuterated standards is crucial for unambiguous drug identification, as it provides an additional layer of confirmation alongside accurate mass and retention time. acs.org While these methods are often used for screening purposes, they can also be adapted for quantitative analysis, providing valuable data for pharmacokinetic and metabolic studies of novel deuterated methylphenidate analogs. researchgate.net
Computational Modeling and Isotope Effect Prediction in Biological Systems
Computational modeling has become an indispensable tool for predicting the kinetic isotope effect (KIE) and understanding its influence on the metabolic fate of drugs like methylphenidate. numberanalytics.com By using methods such as Density Functional Theory (DFT), researchers can calculate the vibrational frequencies of molecules in their ground and transition states, which is the basis for predicting the magnitude of the KIE. numberanalytics.comnih.gov These theoretical predictions can then be compared with experimental data to validate mechanistic hypotheses and refine our understanding of how deuteration affects reaction rates. wikipedia.org
The prediction of KIEs is particularly valuable in the early stages of drug design. By computationally screening different deuteration patterns on the methylphenidate molecule, scientists can prioritize the synthesis of analogs that are most likely to exhibit the desired metabolic stability. This in silico approach can save significant time and resources compared to a purely experimental trial-and-error process.
Expanding Applications in Systems Pharmacology Research
The unique properties of deuterated methylphenidate analogs are poised to make significant contributions to the field of systems pharmacology. Systems pharmacology aims to understand the effects of drugs on entire biological systems by integrating data from multiple levels, from molecular interactions to physiological responses. Deuterated compounds can serve as powerful tools in this endeavor by enabling more precise and quantitative measurements of pharmacokinetic and pharmacodynamic parameters. researchgate.net
Furthermore, deuterated analogs can be used to investigate the relationship between drug exposure and therapeutic or adverse effects. For example, by comparing the pharmacodynamic responses to deuterated and non-deuterated methylphenidate, researchers can gain insights into how changes in metabolism affect the drug's activity at its target sites, such as the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This knowledge can inform the development of new formulations with optimized efficacy and safety profiles. The ability to precisely track the fate of deuterated molecules also opens up new possibilities for studying drug-drug interactions and the influence of genetic polymorphisms on drug response. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Methyl Phenidate D10 in synthetic batches?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural confirmation) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection to assess purity. Deuterium incorporation should be verified via isotopic ratio MS to ensure ≥98% isotopic purity, as deviations can compromise its utility as an internal standard .
Q. What are key considerations when using this compound as an internal standard in LC-MS/MS pharmacokinetic studies?
- Methodological Answer :
- Ensure deuterium atoms are positioned in metabolically stable regions to avoid isotopic exchange or metabolic interference.
- Validate matrix effects by spiking the compound into biological matrices (e.g., plasma) and comparing ionization efficiency against solvent-only controls.
- Optimize chromatographic separation to resolve this compound from its non-deuterated analog and metabolites .
Q. How should researchers design experiments to quantify this compound in complex biological samples?
- Methodological Answer :
- Employ a stable isotope dilution assay (SIDA) with calibration curves spanning 3–4 orders of magnitude.
- Include quality control (QC) samples at low, medium, and high concentrations to monitor intra- and inter-day precision (≤15% RSD) and accuracy (85–115% recovery).
- Use blank matrix samples to assess specificity and carryover .
Advanced Research Questions
Q. How can researchers validate a bioanalytical method for this compound in accordance with ICH M10 guidelines?
- Methodological Answer :
- Parameters to Validate :
| Parameter | Acceptance Criteria | Reference Standard |
|---|---|---|
| Linearity | R² ≥ 0.99 | Calibration curve |
| Accuracy | 85–115% recovery | QC samples |
| Precision | ≤15% RSD (intra-/inter-day) | QC replicates |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥10 | Spiked samples |
- Cross-validate results using a second orthogonal method (e.g., HPLC-UV vs. LC-MS/MS) to confirm robustness .
Q. What experimental strategies address deuterium isotope effects (DIEs) in this compound metabolic studies?
- Methodological Answer :
- Conduct crossover studies comparing pharmacokinetic parameters (e.g., , ) of deuterated vs. non-deuterated methylphenidate in the same model system.
- Use kinetic isotope effect (KIE) calculations to quantify differences in metabolic rates (e.g., for CYP450-mediated oxidation).
- Apply computational modeling (e.g., density functional theory) to predict sites susceptible to DIEs .
Q. How should researchers resolve contradictory data in this compound recovery rates across laboratories?
- Methodological Answer :
- Troubleshooting Steps :
Verify isotopic purity via high-resolution MS to rule out batch variability.
Standardize sample preparation (e.g., protein precipitation solvents, extraction pH).
Re-evaluate instrument parameters (e.g., ion source temperature, collision energy).
- Conduct inter-laboratory round-robin studies with harmonized protocols to identify systematic errors .
Q. What are best practices for incorporating this compound data into pharmacokinetic models?
- Methodological Answer :
- Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution constants.
- Include covariates such as body weight, hepatic function, and co-administered drugs in population pharmacokinetic (PopPK) analyses.
- Validate models using bootstrapping or visual predictive checks (VPCs) to ensure predictive accuracy .
Methodological Design and Reporting
Q. How to optimize synthesis protocols for this compound to minimize isotopic scrambling?
- Methodological Answer :
- Use deuterated reagents (e.g., DO, CDOD) in inert atmospheres to prevent proton exchange.
- Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect unintended deuteration sites.
- Purify final products via preparative HPLC with deuterated mobile phases to maintain isotopic integrity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Apply hierarchical Bayesian models to account for inter-individual variability in dose-response curves.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose levels, demographic subgroups).
- Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize clinical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
